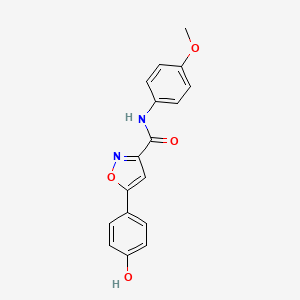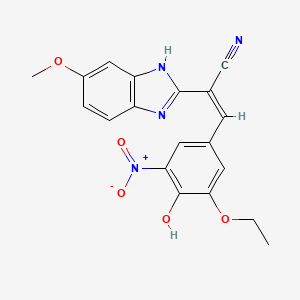![molecular formula C16H24N2O2S2 B5974407 2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5974407.png)
2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound belongs to the class of morpholine derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine is not fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting certain enzymes or signaling pathways in the cells. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, it has been found to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its mechanism of action in more detail and identify the specific enzymes or signaling pathways that it targets. Additionally, further research can be conducted to explore its potential applications in the field of antimicrobial and anti-inflammatory agents.
Synthesemethoden
The synthesis of 2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine involves the reaction of 2-(cyclohexylmethyl) morpholine with 2-(methylthio)-1,3-thiazol-4-carbonyl chloride in the presence of a base. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
[2-(cyclohexylmethyl)morpholin-4-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S2/c1-21-16-17-14(11-22-16)15(19)18-7-8-20-13(10-18)9-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVKVBUIKBFKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CS1)C(=O)N2CCOC(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclohexylmethyl)morpholin-4-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide](/img/structure/B5974325.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974336.png)
![(4-phenoxyphenyl){1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5974344.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5974353.png)

![N'-[5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidene]benzohydrazide](/img/structure/B5974377.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5974382.png)

![3-[(2-fluorophenoxy)methyl]-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5974392.png)
![2-{2-[(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5974393.png)
![2-[4-(3,4-dimethoxybenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5974395.png)
![6-(3-chlorophenyl)-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5974409.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5974416.png)